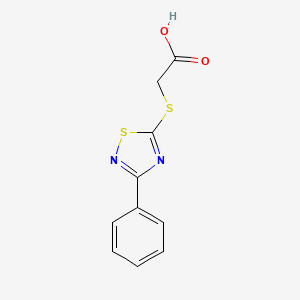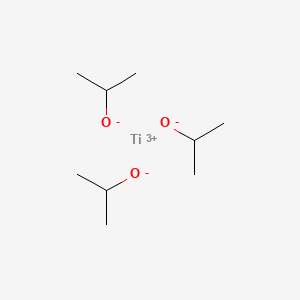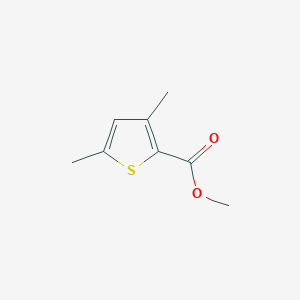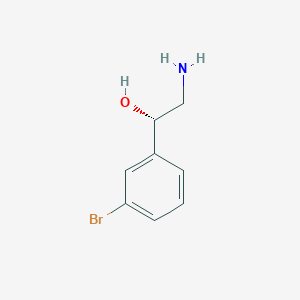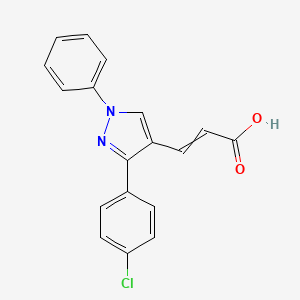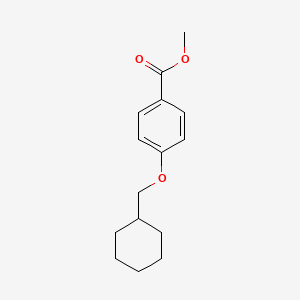
Methyl 4-(cyclohexylmethoxy)benzoate
Overview
Description
Methyl 4-(cyclohexylmethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid ester structure with a cyclohexylmethoxy group attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclohexylmethoxy)benzoate typically involves the esterification of 4-cyclohexylmethoxybenzoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclohexylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-cyclohexylmethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-cyclohexylmethoxybenzyl alcohol, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-cyclohexylmethoxybenzoic acid.
Reduction: 4-cyclohexylmethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(cyclohexylmethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavorings, and as a plasticizer in polymer industries
Mechanism of Action
The mechanism of action of Methyl 4-(cyclohexylmethoxy)benzoate is not fully understood. it is believed to interact with cellular membranes, altering their permeability and affecting the function of membrane-bound proteins. This can lead to antimicrobial and antifungal effects by disrupting the integrity of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar structure but lacks the cyclohexylmethoxy group.
Ethyl 4-cyclohexylmethoxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-cyclohexylmethoxybenzoic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 4-(cyclohexylmethoxy)benzoate is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, making it more effective in interacting with lipid membranes. This property is particularly useful in applications where membrane permeability is crucial .
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 4-(cyclohexylmethoxy)benzoate |
InChI |
InChI=1S/C15H20O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3 |
InChI Key |
XLMVRKFZNFZUNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2CCCCC2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(6-Methylpyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8723368.png)
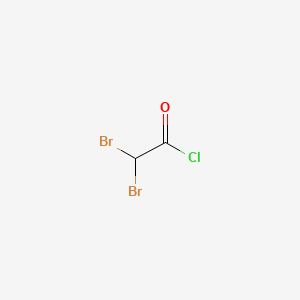
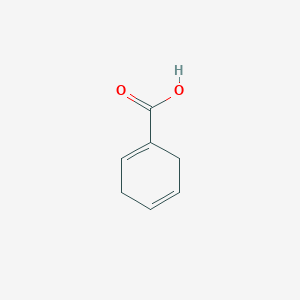
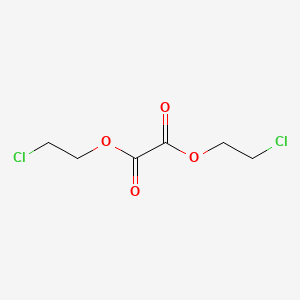
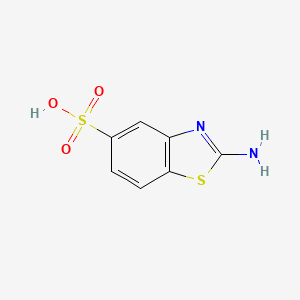
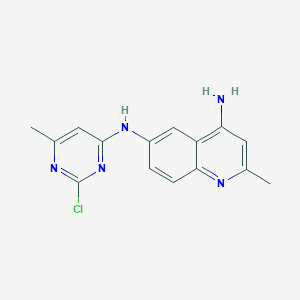
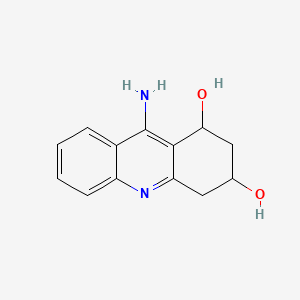
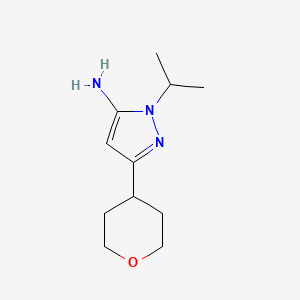
![5H-indeno[5,6-d][1,3]dioxole](/img/structure/B8723430.png)
